N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl bromide to introduce the 1-ethyl group.
Methylation: The 4-methyl group is introduced through a methylation reaction using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and amines.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can lead to distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-9-12(7-15-17)6-14-13-11(4)8-18(16-13)10(2)3/h7-10H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
GOMCADUSWYWLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C=C2C)C(C)C |
Origin of Product |
United States |
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